molecular formula C7H12ClN3 B1645369 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine CAS No. 1006319-99-8

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine

Cat. No.: B1645369
CAS No.: 1006319-99-8
M. Wt: 173.64 g/mol
InChI Key: APRGNOBUZDBYMP-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine (CAS: 1006334-25-3) is a pyrazole-derived amine with the molecular formula C₇H₁₂ClN₃ and a molecular weight of 173.65 g/mol . Its structure features a 4-chloro-substituted pyrazole ring linked to a branched 2-methylpropan-1-amine chain. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological targets. This compound’s chloro and methyl substituents influence its electronic, steric, and solubility properties, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRGNOBUZDBYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261712
Record name 4-Chloro-β-methyl-1H-pyrazole-1-propanamine
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Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-99-8
Record name 4-Chloro-β-methyl-1H-pyrazole-1-propanamine
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Record name 4-Chloro-β-methyl-1H-pyrazole-1-propanamine
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Record name 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is in medicinal chemistry. The compound's structure suggests potential as a pharmacophore in drug design, particularly in developing:

  • Antimicrobial Agents: Research indicates that pyrazole derivatives exhibit antimicrobial activity, making this compound a candidate for further exploration in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Drugs: Pyrazole compounds have been studied for their anti-inflammatory properties. The introduction of the chloro group may enhance the bioactivity of the compound against inflammatory pathways .

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that similar pyrazole derivatives exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study suggested that modifications to the pyrazole ring could enhance efficacy, indicating that 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine might be effective against resistant strains .

Agricultural Applications

In agriculture, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine can be utilized as a precursor for developing herbicides and pesticides. The compound's ability to interact with specific biological pathways in plants makes it an attractive candidate for:

  • Herbicide Development: Its structural similarity to known herbicides suggests potential effectiveness in inhibiting weed growth while being less harmful to crops .

Case Study: Herbicide Efficacy

Research conducted on similar compounds demonstrated their effectiveness in controlling specific weed species without affecting crop yield. This indicates the potential for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine to be developed into a selective herbicide .

Material Science

The compound's unique chemical structure also opens avenues for applications in material science, particularly in:

  • Polymer Chemistry: It can serve as a building block for synthesizing polymers with enhanced mechanical properties and thermal stability.

Case Study: Polymer Synthesis

A recent investigation into pyrazole-based polymers showed improved thermal stability and mechanical strength compared to traditional polymers. This suggests that incorporating 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine into polymer formulations could yield advanced materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key molecular and synthetic data for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Features
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine C₇H₁₂ClN₃ 173.65 1006334-25-3 95% 4-Cl pyrazole, branched 2-methylpropane chain
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine C₆H₁₀ClN₃ 159.62 1345510-60-2 95% 4-Cl, 1-Me pyrazole, methylamine substituent
2-(4-Chloro-1H-pyrazol-1-yl)butan-1-amine C₇H₁₂ClN₃ 173.65 1173099-46-1 95% Linear butyl chain, 4-Cl pyrazole
5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine C₉H₁₅N₃ 173.65 Not specified 95% Cyclopropyl and propyl substituents
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine C₉H₁₇N₃ 179.25 Not specified 95% 3,5-dimethyl pyrazole, linear butyl chain

Structural and Electronic Differences

  • Substituent Effects: The 4-chloro group on the pyrazole ring enhances electrophilicity and lipophilicity compared to non-halogenated analogs (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine). Chlorine’s electron-withdrawing nature may influence hydrogen-bonding interactions in biological systems .
  • Ring Modifications : Compounds like 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine incorporate cyclopropane, which improves metabolic stability by resisting oxidative degradation—a feature absent in the target compound .

Pharmacological and Physicochemical Properties

  • However, the branched chain may reduce aqueous solubility .
  • Bioactivity: Pyrazole amines are known kinase inhibitors or antimicrobial agents. The target compound’s branched chain may limit activity against kinases requiring linear ligands but improve selectivity for sterically demanding targets .
  • Thermal Stability : Melting points for similar compounds (e.g., 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) suggest moderate stability, though data for the target compound are lacking .

Biological Activity

3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine, also known by its CAS number 1006319-99-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7H12ClN3
  • Molecular Weight : 173.64 g/mol
  • CAS Number : 1006319-99-8
  • InChI Key : Not available in the search results.

Research indicates that 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine exhibits several mechanisms of action that contribute to its biological activity:

  • Zinc Ion Affinity : The compound shows a high affinity for zinc ions, which are crucial for various biological processes, including enzyme function and cellular signaling pathways. This property may play a role in inhibiting viral replication within host cells .
  • Inhibition of Type III Secretion Systems (T3SS) : In studies focusing on bacterial pathogenesis, it was found that high concentrations of related pyrazole compounds can inhibit the secretion of virulence factors via T3SS. Such inhibition is significant in combating infections caused by pathogenic bacteria .

Biological Activity

The biological activity of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine can be summarized as follows:

Activity Details
Antimicrobial Properties Exhibits potential antimicrobial effects against various pathogens.
Cytotoxicity Shows cytotoxic effects at high concentrations, which may limit its therapeutic use .
Enzyme Inhibition Inhibits specific enzymes involved in bacterial virulence and survival .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Screening : In a study assessing various pyrazole derivatives, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine was evaluated for its antimicrobial activity. Results indicated significant inhibition against certain strains of bacteria, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : A cytotoxicity study revealed that while the compound holds promise for therapeutic applications, it also exhibits harmful effects on non-target cells at elevated concentrations. This necessitates careful dosage regulation in potential therapeutic uses .
  • Mechanistic Studies : Further investigations into the mechanisms of action have highlighted the compound's ability to disrupt critical cellular processes in pathogens, contributing to its effectiveness as an antimicrobial agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Reactant of Route 2
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine

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